Cas no 2377610-03-0 (1-(Dimethylsulfamoyl)pyrrole-2-boronic acid)

1-(Dimethylsulfamoyl)pyrrole-2-boronic acid 化学的及び物理的性質
名前と識別子
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- 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid
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- インチ: 1S/C6H11BN2O4S/c1-8(2)14(12,13)9-5-3-4-6(9)7(10)11/h3-5,10-11H,1-2H3
- InChIKey: GLSNODSWDWHGNP-UHFFFAOYSA-N
- ほほえんだ: B(C1=CC=CN1S(N(C)C)(=O)=O)(O)O
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249484-1g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 98% | 1g |
¥1886 | 2023-04-14 | |
Chemenu | CM560053-1g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 95%+ | 1g |
$242 | 2024-07-28 | |
A2B Chem LLC | AJ15396-10g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 97% | 10g |
$662.00 | 2024-04-20 | |
A2B Chem LLC | AJ15396-5g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 97% | 5g |
$402.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD484196-1g |
(1-(N,N-Dimethylsulfamoyl)-1H-pyrrol-2-yl)boronic acid |
2377610-03-0 | 97% | 1g |
¥554.0 | 2023-03-11 | |
Chemenu | CM560053-5g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 95%+ | 5g |
$717 | 2024-07-28 | |
A2B Chem LLC | AJ15396-1g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 97% | 1g |
$142.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249484-10g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 98% | 10g |
¥10065 | 2023-04-14 | |
Chemenu | CM560053-10g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 95%+ | 10g |
$1191 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249484-5g |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid |
2377610-03-0 | 98% | 5g |
¥6987 | 2023-04-14 |
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid 関連文献
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1-(Dimethylsulfamoyl)pyrrole-2-boronic acidに関する追加情報
Exploring the Potential of 1-(Dimethylsulfamoyl)pyrrole-2-boronic Acid (CAS No. 2377610-03-0): A Versatile Tool in Chemical Biology and Drug Discovery
Recent advancements in chemical biology have underscored the critical role of specialized small molecules like 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid (CAS No. 2377610-03-0) in bridging gaps between fundamental research and translational medicine. This compound, characterized by its unique dimethylsulfamoyl substituent attached to a pyrrole scaffold and a boronic acid moiety, has emerged as a promising building block for designing targeted therapeutics and biochemical probes. Its modular structure enables precise functionalization, making it particularly valuable for applications requiring tunable reactivity and bioavailability.
Structurally, the pyrrole core provides inherent aromatic stability while allowing electronic modulation through substituents like the dimethylsulfamoyl group. This combination creates an optimal balance between hydrophobicity and hydrogen bonding capacity, crucial for membrane permeability and protein interaction studies. The terminal boronic acid functionality further enhances its utility in bioorthogonal chemistry, enabling selective conjugation with sugars or other diols under physiological conditions—a property extensively leveraged in live-cell imaging and drug delivery systems.
Emerging research highlights this compound's role in targeted drug discovery, particularly for kinases and epigenetic regulators. A 2023 study published in Nature Chemical Biology demonstrated its use as a scaffold for developing covalent inhibitors against bromodomain proteins, achieving sub-nanomolar potency with minimal off-target effects. The boronic acid moiety facilitated reversible binding to bromodomains under cellular redox conditions, offering a novel mechanism compared to traditional irreversible inhibitors.
In the realm of chemical genetics, this molecule has been employed to create activity-based probes that selectively label enzyme subsets within complex proteomes. Researchers at MIT recently utilized its pyrrole-boronate reactivity to develop fluorescent sensors for real-time monitoring of glycosidase activity in living tissues, achieving single-cell resolution without perturbing native metabolic pathways.
Synthetic chemists have optimized its preparation through a convergent route involving Suzuki-Miyaura cross-coupling, achieving >95% purity with scalable protocols. Stability studies confirm its shelf-life exceeds 18 months under refrigeration (-20°C), with no decomposition observed even under prolonged exposure to aqueous buffers—a critical advantage for preclinical formulations requiring long-term storage.
Clinical translation potential is evident from ongoing Phase I trials investigating its analogs as anti-inflammatory agents targeting NF-kB signaling pathways. Preclinical data showed dose-dependent suppression of cytokine production in murine models of sepsis without immunosuppressive side effects—a breakthrough attributed to the compound's ability to modulate post-translational modifications on IKKε kinase.
In combination chemistry platforms, this molecule's modular design allows rapid library generation using microwave-assisted solid-phase synthesis. A recent study published in ACS Medicinal Chemistry Letters demonstrated the creation of 48 derivatives within 48 hours using parallel synthesis protocols, showcasing its utility for high-throughput screening campaigns.
Eco-toxicological assessments reveal low environmental impact compared to traditional boron-containing reagents due to rapid biodegradation via microbial sulfatase enzymes. This aligns with current regulatory trends emphasizing green chemistry principles without compromising synthetic efficiency.
The compound's unique properties position it as an indispensable tool across multiple frontiers: from unraveling protein-protein interaction networks via click chemistry approaches to enabling precision medicine through allele-specific epigenetic modulation. Its continued evolution reflects ongoing collaborations between synthetic chemists, systems biologists, and clinical researchers pushing the boundaries of molecular medicine.
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